BenchChemオンラインストアへようこそ!

(3-Methyl-1H-indazol-7-yl)methanol

Metabolic stability β3-adrenergic receptor Selectivity engineering

(3-Methyl-1H-indazol-7-yl)methanol (CAS 1638764-81-4, MFCD28501949) is a disubstituted 1H-indazole derivative bearing a methyl group at the 3-position and a hydroxymethyl group at the 7-position, with molecular formula C₉H₁₀N₂O and molecular weight 162.19 g/mol. The compound belongs to the indazole class of heterocycles—well-established phenol bioisosteres that offer superior lipophilicity and reduced susceptibility to phase I and phase II metabolism compared to their phenolic counterparts.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B8135398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-1H-indazol-7-yl)methanol
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=C(C2=NN1)CO
InChIInChI=1S/C9H10N2O/c1-6-8-4-2-3-7(5-12)9(8)11-10-6/h2-4,12H,5H2,1H3,(H,10,11)
InChIKeyCCEPUFWUPQMKHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methyl-1H-indazol-7-yl)methanol (CAS 1638764-81-4): Core Chemical Identity and Procurement Baseline for Medicinal Chemistry Building Blocks


(3-Methyl-1H-indazol-7-yl)methanol (CAS 1638764-81-4, MFCD28501949) is a disubstituted 1H-indazole derivative bearing a methyl group at the 3-position and a hydroxymethyl group at the 7-position, with molecular formula C₉H₁₀N₂O and molecular weight 162.19 g/mol . The compound belongs to the indazole class of heterocycles—well-established phenol bioisosteres that offer superior lipophilicity and reduced susceptibility to phase I and phase II metabolism compared to their phenolic counterparts [1]. It is cataloged as a research-grade building block by multiple international suppliers and is primarily employed in medicinal chemistry for the synthesis of kinase inhibitor candidates, receptor modulators, and anti-infective agents .

Why (3-Methyl-1H-indazol-7-yl)methanol Cannot Be Interchanged with Regioisomeric or Unsubstituted Indazole Methanols


Substitution pattern on the indazole scaffold profoundly dictates metabolic fate, target engagement, and synthetic utility. The 3-methyl group is a known site of oxidative metabolism: in the β₃-adrenergic receptor agonist program, oxidative modification at the indazole 3-methyl moiety was identified as the major metabolic pathway, and rational modification of the 3-substituent improved selectivity from 10-fold to >769-fold (α₁A/β₃) [1]. Consequently, replacing (3-methyl-1H-indazol-7-yl)methanol with its des-methyl analog (1H-indazol-7-yl)methanol (CAS 1092961-09-5) alters the metabolic soft-spot profile and eliminates the opportunity to exploit 3-position SAR that has been validated across multiple target classes, including BRD4 and kinase inhibition [2]. Furthermore, the regioisomer (7-methyl-1H-indazol-3-yl)methanol (CAS 1352398-49-2) presents the hydroxymethyl handle at a topologically distinct vector, which can fundamentally change geometry-dependent binding interactions.

Quantitative Differentiation Evidence for (3-Methyl-1H-indazol-7-yl)methanol Versus Closest Analogs


Metabolic Soft-Spot Differentiation: 3-Methyl Oxidation Drives Selectivity Shifts Demonstrated in β₃-Adrenergic Receptor Agonist Program

In a medicinal chemistry optimization program for β₃-adrenergic receptor (AR) agonists, the initial hit compound 5—which incorporates a 3-methylindazole substructure—exhibited β₃-AR EC₅₀ = 21 nM but also showed α₁A-AR EC₅₀ = 219 nM (selectivity α₁A/β₃ = 10-fold). The major metabolite was an oxidative product at the indazole 3-methyl moiety. Exploiting this metabolic insight, modification of the 3-substituent yielded compound 11 with β₃-AR EC₅₀ = 13 nM and selectivity α₁A/β₃ > 769-fold [1]. This establishes that the 3-methyl substituent on the indazole core is not an inert structural feature—it is a key determinant of both metabolic fate and selectivity profile.

Metabolic stability β3-adrenergic receptor Selectivity engineering

HIV-1 Reverse Transcriptase Inhibition: Potency Achieved by Derivatives Built on the 3-Methyl-7-hydroxymethyl Scaffold

The derivative 5-{[7-(hydroxymethyl)-3-methyl-1H-indazol-4-yl]oxy}benzene-1,3-dicarbonitrile—constructed directly from the (3-methyl-1H-indazol-7-yl)methanol scaffold—inhibits HIV-1 reverse transcriptase (RT) RNA-dependent DNA polymerase activity with IC₅₀ = 71 nM against the wild-type enzyme and IC₅₀ = 1.27 μM against the K691N/K690N mutant variant at pH 7.8, 2 °C, using a primer extension assay [1][2]. This dual activity profile indicates that the 3-methyl-7-hydroxymethyl substitution pattern supports both potency and a degree of mutant resilience.

HIV-1 Reverse transcriptase NNRTI Antiviral

Bioisosteric Advantage Over Phenol: Metabolic Glucuronidation Resistance of Indazole Versus Phenolic Analogs

Indazole is an established bioisostere of phenol that provides higher lipophilicity and reduced vulnerability to phase I and II metabolism [1]. In a direct comparison of GluN2B-selective NMDA receptor antagonists, phenolic lead compounds underwent rapid glucuronidation, whereas their indazole bioisosteres showed no detectable glucuronide conjugation in the presence of uridinyldiphosphate-activated glucuronic acid, while retaining high GluN2B affinity (Ki = 50–66 nM) [2]. The 3-methyl-1H-indazol-7-yl)methanol scaffold, bearing a hydroxymethyl rather than a hydroxyl at the 7-position, provides a further differentiated metabolic profile compared to 3-methyl-1H-indazol-7-ol (CAS 1131595-36-2).

Bioisostere Metabolic stability Glucuronidation Phenol replacement

Vendor Batch-Level Quality Assurance: Quantified Purity Specifications with Spectroscopic Verification

Multiple independent suppliers provide (3-Methyl-1H-indazol-7-yl)methanol with quantified purity specifications supported by batch-specific spectroscopic data. Bidepharm supplies the compound at 97% standard purity with batch QC reports including NMR, HPLC, and GC data . MolCore offers NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D . AChemBlock provides 97% purity with downloadable MSDS and full analytical documentation . In contrast, the des-methyl analog (1H-indazol-7-yl)methanol and the regioisomer (7-methyl-1H-indazol-3-yl)methanol are typically available at 95% minimum purity with fewer vendors offering comprehensive batch QC [1].

Quality control Purity specification Batch analysis Procurement

Synthetic Handle Differentiation: 7-Hydroxymethyl Enables Derivatization Pathways Absent in 7-H or 7-OH Analogs

The primary alcohol at the 7-position of (3-methyl-1H-indazol-7-yl)methanol provides a versatile synthetic handle for oxidation to the corresponding aldehyde or carboxylic acid, conversion to halides (chloride, bromide) for nucleophilic displacement, Mitsunobu reactions, or esterification for prodrug strategies [1]. In contrast, the des-hydroxymethyl analog 3-methyl-1H-indazole (CAS 3176-62-3) offers no functionalization point at C7, while the 7-hydroxy analog 3-methyl-1H-indazol-7-ol (CAS 1131595-36-2) presents a phenol with different reactivity (O-alkylation, but no oxidation/reduction pathways). The regioisomer (7-methyl-1H-indazol-3-yl)methanol places the hydroxymethyl at C3, a position with distinct electronic environment due to adjacency to the pyrazole N2 nitrogen, altering its reactivity in nucleophilic and electrophilic transformations [2].

Synthetic intermediate Functional group interconversion Building block utility

Optimal Research and Procurement Application Scenarios for (3-Methyl-1H-indazol-7-yl)methanol


Kinase Inhibitor Lead Optimization Leveraging the 3-Methyl Metabolic Vector

For kinase inhibitor programs where the indazole scaffold serves as a hinge-binding motif or selectivity element, (3-Methyl-1H-indazol-7-yl)methanol provides a scaffold that has been validated in both BRD4 and β₃-AR programs. The 3-methyl group is a documented site of metabolic oxidation that can be exploited for selectivity tuning, as demonstrated by the >75-fold selectivity improvement (α₁A/β₃) achieved through 3-position modification in the β₃-AR agonist series [1]. The 7-hydroxymethyl handle enables installation of diverse warheads via ether, ester, or amine linkages. Procure this compound when SAR exploration of the 3- and 7-positions is planned, and when metabolic soft-spot analysis is part of the lead optimization cascade [2].

Antiviral NNRTI Scaffold Development Targeting HIV-1 Reverse Transcriptase

Derivatives constructed on the (3-methyl-1H-indazol-7-yl)methanol core have demonstrated nanomolar inhibition of HIV-1 reverse transcriptase (IC₅₀ = 71 nM against wild-type enzyme) [1]. The scaffold supports both potency and a degree of mutant resilience (IC₅₀ = 1.27 μM against the K691N/K690N double mutant). This compound is an appropriate procurement choice for antiviral medicinal chemistry groups seeking to develop novel non-nucleoside reverse transcriptase inhibitors (NNRTIs), particularly where the 7-hydroxymethyl group can be elaborated into diverse aryl ether or amino-methyl substituents [1].

Phenol Bioisostere Replacement in CNS-Targeted Programs Requiring Metabolic Stability

For CNS drug discovery programs encountering glucuronidation-driven clearance of phenolic lead compounds, the indazole scaffold offers a validated bioisosteric solution. Indazole replacement of phenol has been shown to eliminate glucuronidation while retaining target affinity (GluN2B Ki = 50–66 nM) and functional inhibitory activity [1]. (3-Methyl-1H-indazol-7-yl)methanol specifically provides a primary alcohol at the position analogous to the phenol OH, enabling both direct comparison with phenolic leads and further prodrug optimization. The additional lipophilicity conferred by the 3-methyl group may also enhance CNS penetration relative to the des-methyl analog [2].

Compound Library Synthesis Requiring Orthogonal Functionalization Handles

For high-throughput medicinal chemistry and parallel library synthesis, (3-Methyl-1H-indazol-7-yl)methanol offers dual differentiation: the 3-methyl group provides a metabolically relevant substituent that can be retained or further modified, while the 7-hydroxymethyl serves as a primary derivatization point for oxidation, halogenation, or coupling reactions [1]. This orthogonal functionality reduces the number of synthetic steps required to access diverse analogs compared to starting from 3-methyl-1H-indazole (which requires C-H functionalization at C7) or from regioisomeric building blocks. The availability of batch-specific QC documentation (NMR, HPLC, GC) from multiple vendors at 97–98% purity supports reproducible library synthesis at scale [2].

Quote Request

Request a Quote for (3-Methyl-1H-indazol-7-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.